Cas no 1261572-31-9 (2-Cyano-6-hydroxybenzyl alcohol)
2-Cyano-6-hydroxybenzyl alcohol Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-6-hydroxybenzyl alcohol
- 3-Hydroxy-2-(hydroxymethyl)benzonitrile
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- Inchi: 1S/C8H7NO2/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,10-11H,5H2
- InChI Key: BOYHUFLBUINSDR-UHFFFAOYSA-N
- SMILES: OC1C=CC=C(C#N)C=1CO
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 172
- XLogP3: 1
- Topological Polar Surface Area: 64.2
2-Cyano-6-hydroxybenzyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001338-250mg |
2-Cyano-6-hydroxybenzyl alcohol |
1261572-31-9 | 97% | 250mg |
$489.60 | 2023-09-03 | |
| Alichem | A014001338-500mg |
2-Cyano-6-hydroxybenzyl alcohol |
1261572-31-9 | 97% | 500mg |
$847.60 | 2023-09-03 | |
| Alichem | A014001338-1g |
2-Cyano-6-hydroxybenzyl alcohol |
1261572-31-9 | 97% | 1g |
$1519.80 | 2023-09-03 |
2-Cyano-6-hydroxybenzyl alcohol Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-Cyano-6-hydroxybenzyl alcohol
Comprehensive Overview of 2-Cyano-6-hydroxybenzyl alcohol (CAS No. 1261572-31-9): Properties, Applications, and Industry Insights
2-Cyano-6-hydroxybenzyl alcohol (CAS No. 1261572-31-9) is a specialized organic compound gaining attention in pharmaceutical and fine chemical industries due to its unique molecular structure. This hydroxybenzyl alcohol derivative features a cyano group at the 2-position and a hydroxyl group at the 6-position, making it a valuable intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential as a building block for drug discovery and material science applications, especially in developing novel biocompatible polymers and fluorescence probes.
The compound's molecular formula C8H7NO2 and molecular weight 149.15 g/mol suggest excellent solubility in polar organic solvents, a property frequently searched by chemists optimizing reaction conditions. Recent publications highlight its role in multicomponent reactions, where its dual functional groups enable efficient cascade cyclizations – a hot topic in green chemistry circles. Analytical techniques like HPLC purification and NMR characterization are typically employed to ensure the compound's purity, addressing common quality control questions from industrial users.
In the context of sustainable chemistry trends, 2-Cyano-6-hydroxybenzyl alcohol demonstrates advantages in atom economy when used as a precursor. Its benzylic position shows interesting reactivity patterns that organic chemists are exploring for C-H activation methodologies, a cutting-edge area receiving over 5,000 monthly searches in scientific databases. The compound's electron-withdrawing cyano group and electron-donating hydroxyl create a push-pull system that influences its photophysical properties, making it relevant to researchers developing organic electronics.
From a commercial perspective, manufacturers are responding to growing demand for high-purity 1261572-31-9 by developing improved synthetic routes with better yield optimization. Process chemists frequently search for scale-up protocols and cost-effective production methods for this compound, particularly for applications in medicinal chemistry. The compound's stability profile and storage conditions are also common queries, with recommendations suggesting protection from moisture-sensitive degradation and light exposure.
Emerging applications in bioconjugation chemistry have positioned 2-Cyano-6-hydroxybenzyl alcohol as a versatile linker molecule. Its ability to participate in click chemistry reactions while maintaining biological compatibility makes it valuable for antibody-drug conjugates development – a field experiencing 18% annual growth. The compound's structure-activity relationships are being actively studied, with particular interest in how the ortho-substitution pattern affects molecular recognition properties.
Quality specifications for CAS 1261572-31-9 typically include chromatographic purity ≥98% and rigorous heavy metal testing, addressing pharmaceutical industry requirements. Analytical method development for this compound frequently involves reverse-phase HPLC with UV detection at 254 nm, information highly sought after by QC laboratories. The compound's melting point range (typically 145-148°C) and spectroscopic fingerprints serve as important quality markers during batch-to-batch verification.
Recent patent analyses reveal increasing incorporation of 2-Cyano-6-hydroxybenzyl alcohol derivatives in intellectual property covering heterocyclic compounds and kinase inhibitors. This aligns with market trends showing growing investment in targeted therapies, where the compound's scaffold shows promise for selective inhibition. Computational chemistry studies utilizing molecular docking simulations suggest interesting interactions with enzyme active sites, generating significant academic interest.
From a regulatory standpoint, proper safety data sheets for 1261572-31-9 emphasize standard laboratory precautions without special restrictions. The compound's toxicological profile appears favorable compared to analogous structures, though proper risk assessment remains essential – a consideration receiving increased attention in corporate sustainability initiatives. Environmental fate studies indicate biodegradation potential under aerobic conditions, addressing ecological concerns in green manufacturing practices.
The global market for 2-Cyano-6-hydroxybenzyl alcohol reflects broader trends in custom synthesis and contract research, with projected growth rates matching the expansion of biopharmaceutical outsourcing. Supply chain considerations include just-in-time delivery options and cold chain logistics for temperature-sensitive shipments, responding to customer demands for reliable research-grade materials. Current pricing models account for the compound's multi-step synthesis complexity and specialized purification requirements.
Future research directions likely involve exploring the compound's utility in catalysis and asymmetric synthesis, particularly through organocatalytic pathways. The hydrogen bonding capacity of its hydroxyl group combined with the electronic effects of the cyano substituent creates opportunities for designing novel molecular recognition systems. These developments align with industry needs for chiral auxiliaries and stereoselective transformations in complex molecule synthesis.
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